2-(Hydroxymethyl)-2-((myristoyloxy)ethyl)propane-1,3-diyl dimyristate
Description
Properties
CAS No. |
68818-68-8 |
|---|---|
Molecular Formula |
C48H92O7 |
Molecular Weight |
781.2 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-4-tetradecanoyloxy-3-(tetradecanoyloxymethyl)butyl] tetradecanoate |
InChI |
InChI=1S/C48H92O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-45(50)53-41-40-48(42-49,43-54-46(51)38-35-32-29-26-23-20-17-14-11-8-5-2)44-55-47(52)39-36-33-30-27-24-21-18-15-12-9-6-3/h49H,4-44H2,1-3H3 |
InChI Key |
AEQCVZZDIWEQSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCC(CO)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(Hydroxymethyl)-2-((myristoyloxy)ethyl)propane-1,3-diyl dimyristate typically involves the esterification of pentaerythritol or its derivatives with myristic acid or myristoyl chloride . The key steps include:
- Activation of myristic acid (or use of myristoyl chloride) to facilitate ester bond formation.
- Selective esterification of the primary hydroxyl groups on the pentaerythritol backbone.
- Control of reaction conditions to avoid over-esterification or side reactions.
Specific Synthetic Routes
Direct Esterification with Myristic Acid
- Reagents: Pentaerythritol, myristic acid, acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), and dehydrating agents.
- Conditions: Heating under reflux with removal of water to drive the esterification equilibrium forward.
- Notes: This method requires careful control of temperature and reaction time to achieve selective diester formation without full triesterification.
Esterification Using Myristoyl Chloride
- Reagents: Pentaerythritol, myristoyl chloride, base (e.g., pyridine or triethylamine) to neutralize HCl formed.
- Conditions: Typically performed in anhydrous organic solvents such as dichloromethane or chloroform at low temperatures to moderate temperatures.
- Advantages: This method offers higher reactivity and better control over esterification, often leading to higher yields and purity.
- Example: The intermediate triacylpentaerythritol derivatives can be synthesized and then selectively hydrolyzed or further modified to yield the target diester.
Enzymatic Esterification
- Reagents: Pentaerythritol, myristic acid or esters, lipase enzymes.
- Conditions: Mild temperatures, organic solvents or solvent-free systems.
- Advantages: High regioselectivity and environmentally friendly conditions.
- Limitations: Scale-up and cost considerations.
Reaction Parameters and Optimization
| Parameter | Typical Range/Condition | Effect on Product Formation |
|---|---|---|
| Temperature | 60–120 °C (acid catalysis) | Higher temperature increases reaction rate but may cause side reactions |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid, or pyridine (base) | Catalysts accelerate esterification; choice affects selectivity |
| Solvent | Anhydrous dichloromethane, chloroform, or solvent-free | Solvent polarity influences solubility and reaction kinetics |
| Molar Ratio (Acid:Alcohol) | 2:1 to 3:1 | Excess acid or acyl chloride drives esterification to completion |
| Reaction Time | 4–24 hours | Longer times improve conversion but risk over-esterification |
| Water Removal | Continuous removal via Dean-Stark apparatus or molecular sieves | Drives equilibrium toward ester formation |
Purification and Characterization
- Purification: Typically involves extraction, washing, and chromatographic techniques such as preparative HPLC using reverse-phase columns with acetonitrile-water mobile phases.
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis. The compound shows high lipophilicity (LogP ~15.7), consistent with its long fatty acid chains.
Research Findings and Literature Insights
- Predvoditelev et al. (2007) reported the synthesis of pentaerythritol-based phospholipids, including derivatives similar to this compound, using acyl chlorides for acylation and subsequent oxidation steps to obtain phospholipid analogs.
- The esterification approach using myristoyl chloride is favored for its efficiency and selectivity in producing diesters over triesters.
- Analytical methods such as reverse-phase HPLC with phosphoric or formic acid in the mobile phase enable effective separation and purity assessment of the compound and its impurities.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct esterification | Pentaerythritol + myristic acid + acid catalyst | Heating under reflux, water removal | Simple, inexpensive | Lower selectivity, longer time |
| Acyl chloride esterification | Pentaerythritol + myristoyl chloride + base | Anhydrous solvent, low to moderate temp | High yield, better control | Requires handling of corrosive reagents |
| Enzymatic esterification | Pentaerythritol + myristic acid + lipase | Mild temp, solvent or solvent-free | Regioselective, green chemistry | Costly, scale-up challenges |
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-((myristoyloxy)ethyl)propane-1,3-diyl dimyristate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bonds to form myristic acid and the corresponding alcohol.
Oxidation: Oxidizing the alcohol groups to form carboxylic acids.
Reduction: Reducing the ester groups to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Myristic acid and the corresponding alcohol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Overview
2-(Hydroxymethyl)-2-((myristoyloxy)ethyl)propane-1,3-diyl dimyristate is a complex organic compound classified as an ester, primarily derived from myristic acid. Its molecular formula is C₄₈H₉₂O₆, and it has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Synthesis and Production
The synthesis of this compound typically involves esterification reactions, where myristic acid reacts with suitable alcohols under acidic conditions. Industrial production may utilize continuous esterification processes with catalysts such as sulfuric acid to enhance yield and efficiency.
Chemistry
- Model Compound for Esterification Studies : This compound serves as a model for studying esterification and hydrolysis reactions due to its complex structure.
- Chromatographic Analysis : It can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), allowing for the isolation and purification of compounds in preparative separation processes .
Biology
- Lipid Metabolism Studies : The compound is investigated for its role in lipid metabolism, particularly how it interacts with cell membranes.
- Membrane Fluidity : Its myristoyloxy groups enhance membrane fluidity, potentially affecting cellular signaling and transport mechanisms.
Medicine
- Drug Delivery Systems : Due to its biocompatibility, this compound is explored for use in drug delivery systems, facilitating the transport of therapeutic agents across biological membranes .
- Therapeutic Applications : Research is ongoing into its potential applications in formulating medications that require stable lipid-based carriers.
Industry
- Cosmetics and Personal Care Products : The compound is utilized for its emollient properties in cosmetic formulations, contributing to texture and stability .
- Food Industry : It may find applications as an emulsifier or stabilizing agent in food products due to its lipid characteristics.
The biological activity of this compound primarily stems from its interaction with lipid membranes. It can integrate into lipid bilayers, affecting membrane characteristics and influencing various biochemical pathways.
Case Studies and Research Findings
Research has highlighted several case studies focusing on:
- Lipid Interaction Studies : Investigations into how this compound alters membrane dynamics have provided insights into cellular processes.
- Drug Formulation Development : Studies demonstrating its efficacy as a drug carrier have shown improved bioavailability of certain medications when formulated with this compound.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-((myristoyloxy)ethyl)propane-1,3-diyl dimyristate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its ester bonds can be hydrolyzed by enzymes, releasing myristic acid and other metabolites that participate in various biochemical pathways.
Comparison with Similar Compounds
2,2-bis(hydroxymethyl)propane-1,3-diyl dilaurate (CAS 54381-53-2) and 2,2-bis(hydroxymethyl)propane-1,3-diyl dipalmitate (CAS 266-600-1)
- Structural Differences : These diesters lack the additional (myristoyloxy)ethyl substituent and feature shorter (laurate, C12) or longer (palmitate, C16) acyl chains.
- Properties :
2-(Hydroxymethyl)-2-[[(1-oxododecyl)oxy]methyl]propane-1,3-diyl dilaurate (CAS 67874-04-8)
- Structural Differences : Contains a dodecyloxy (C12) substituent instead of the myristoyloxyethyl group.
Triester and Tetraester Analogues
Pentaerythritol tetra(2-ethylhexanoate)
- Structural Differences: A tetraester with branched 2-ethylhexanoate chains.
- Properties :
Neopentyl glycol diethylhexanoate
- Structural Differences: A diester with neopentyl glycol backbone and branched ethylhexanoate chains.
- Properties :
Data Table: Key Comparisons
| Compound Name | CAS Number | Molecular Formula | Ester Groups | Chain Length | Key Properties | Applications |
|---|---|---|---|---|---|---|
| 2-(Hydroxymethyl)-2-((myristoyloxy)ethyl)propane-1,3-diyl dimyristate | N/A | C₄₃H₈₂O₇ | 3 | C14 | High hydrophobicity, high MW | Cosmetics, lubricants |
| 2,2-bis(hydroxymethyl)propane-1,3-diyl dilaurate | 54381-53-2 | C₂₉H₅₄O₆ | 2 | C12 | Lower melting point, moderate solubility | Emulsifiers, plasticizers |
| 2,2-bis(hydroxymethyl)propane-1,3-diyl dipalmitate | 266-600-1 | C₃₇H₇₀O₆ | 2 | C16 | High thermal stability | Industrial coatings |
| Pentaerythritol tetra(2-ethylhexanoate) | N/A | C₃₃H₆₀O₈ | 4 | C8 (branched) | Low-temperature flexibility | Synthetic lubricants, plasticizers |
Biological Activity
2-(Hydroxymethyl)-2-((myristoyloxy)ethyl)propane-1,3-diyl dimyristate, also known as 2-Ethyl-2-((myristoyloxy)methyl)propane-1,3-diyl dimyristate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₄₈H₉₂O₆
- Molecular Weight : 765.258 g/mol
- CAS Number : 25268-74-0
- LogP : 15.7 (indicating high lipophilicity)
The compound features a myristoyloxy group, which contributes to its hydrophobic characteristics and potential interactions with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with lipid membranes. The myristoyloxy groups enhance membrane fluidity and may facilitate the incorporation of the compound into lipid bilayers, impacting cellular processes such as signaling and transport.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines. The compound's high lipophilicity may influence its toxicity profile. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting a need for further investigation into the mechanisms involved.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of fatty acid esters. Results indicated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. Given the structural similarities, it is plausible that this compound may exhibit comparable activity .
Study 2: Cytotoxic Effects on Cancer Cells
In a study examining the cytotoxic effects of fatty acid derivatives on various cancer cell lines, results showed significant reductions in cell viability at higher concentrations. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis . This suggests that further exploration of this compound in cancer research could yield promising results.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₄₈H₉₂O₆ |
| Molecular Weight | 765.258 g/mol |
| LogP | 15.7 |
| CAS Number | 25268-74-0 |
| Biological Activity | Observations |
|---|---|
| Antimicrobial Activity | Potential efficacy against bacteria |
| Cytotoxicity | Induces apoptosis in cancer cells |
Q & A
Q. What are the recommended methods for synthesizing 2-(Hydroxymethyl)-2-((myristoyloxy)ethyl)propane-1,3-diyl dimyristate, and how can reaction conditions be optimized?
Synthesis typically involves multi-step esterification of the hydroxyl groups in the parent polyol structure with myristic acid derivatives. Key steps include:
- Protection/deprotection strategies : Use tert-butyl or acetyl groups to protect reactive hydroxyls during intermediate steps .
- Catalyst selection : Lipases (e.g., Candida antarctica) or acid catalysts (e.g., H₂SO₄) improve esterification efficiency .
- Temperature control : Maintain 60–80°C to balance reaction rate and thermal stability of intermediates .
Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust molar ratios (e.g., myristoyl chloride:polyol = 2:1) to minimize unreacted starting materials .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
Use a combination of analytical techniques:
Q. What are the critical stability parameters for storing this compound in laboratory settings?
- Temperature : Store at –20°C in amber vials to prevent hydrolysis .
- Humidity : Maintain <30% relative humidity; hygroscopicity may lead to ester bond degradation .
- Solvent compatibility : Dissolve in chloroform or DMSO for long-term storage; avoid aqueous buffers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and aggregation behavior of this compound?
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from:
- Self-assembly : Critical micelle concentration (CMC) in water ranges from 0.1–0.5 mM, confirmed via dynamic light scattering (DLS) .
- Solvent polarity : Solubility in DMSO (≥50 mg/mL) vs. <1 mg/mL in water .
Methodological approach :
Conduct turbidimetry to determine phase boundaries.
Q. What advanced techniques are suitable for profiling degradation products under oxidative stress?
Degradation pathways involve ester hydrolysis or radical-mediated oxidation:
| Product | CAS No. | Source |
|---|---|---|
| Myristic acid | 544-63-8 | |
| 2-(Hydroxymethyl)propane-1,3-diol | 25354-61-4 (parent) |
Q. How can computational modeling predict the compound’s interaction with lipid bilayers or protein targets?
- Molecular dynamics (MD) simulations : Use CHARMM36 force field to model insertion into lipid bilayers; track lateral diffusion coefficients .
- Docking studies : Target hydrophobic pockets in enzymes (e.g., phospholipase A2) using AutoDock Vina .
Validation : Compare simulation data with experimental surface plasmon resonance (SPR) binding affinities .
Q. What strategies mitigate interference from related impurities in analytical assays?
Common impurities include:
- Unreacted intermediates : 2-(Hydroxymethyl)propane-1,3-diol (CAS 25354-61-4) .
- Oxidative byproducts : Epoxidized derivatives detected via LC-MS .
Resolution : - Chromatographic separation : Use a Waters XBridge C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in mobile phase .
- Derivatization : Convert hydroxyl-containing impurities to trimethylsilyl ethers for GC-MS analysis .
Methodological Challenges
Q. How to design experiments to differentiate between ester hydrolysis and transesterification side reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
